6-Bromo-2-phenyloxazolo[4,5-b]pyridine
Description
Evolution of Heterocyclic Systems in Contemporary Molecular Design
Heterocyclic chemistry has been a cornerstone of organic chemistry since its early days in the 19th century. These cyclic compounds, containing at least one atom other than carbon within their ring structure, are fundamental to the chemistry of life and have become indispensable in materials science and pharmaceutical development. The evolution of molecular design has seen a sophisticated progression from simple heterocyclic systems to complex, fused-ring structures tailored for specific functions. nih.gov
Academic Significance of the Oxazolo[4,5-b]pyridine (B1248351) Core in Scientific Discovery
The oxazolo[4,5-b]pyridine core is a fused heterocyclic system that has garnered significant attention in academic and industrial research. Structurally, it can be considered an analogue of purine (B94841) bases like adenine (B156593) and guanine (B1146940), which are fundamental components of nucleic acids. prepchem.com This similarity suggests that derivatives of the oxazolo[4,5-b]pyridine scaffold could act as antimetabolites, potentially interfering with nucleic acid synthesis or other biological pathways. prepchem.com
This structural motif has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be derivatized to interact with a variety of biological targets. Research has shown that compounds containing the oxazolo[4,5-b]pyridine core exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net For instance, certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated potent antibacterial activity, even against drug-resistant strains. prepchem.com The versatility of this core structure makes it a valuable target for the development of novel therapeutic agents.
Research Focus on 6-Bromo-2-phenyloxazolo[4,5-b]pyridine as a Distinct Molecular Entity
Within the broader class of oxazolo[4,5-b]pyridines, specific derivatives are synthesized and studied to understand their unique properties and potential applications. This compound is one such distinct molecular entity. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position imparts specific chemical characteristics to the molecule.
While extensive research has been conducted on the broader oxazolo[4,5-b]pyridine family, detailed studies focusing specifically on this compound are more specialized. The synthesis of this compound would likely follow established methods for this class of heterocycles, primarily through the cyclization of an appropriately substituted 2-amino-3-hydroxypyridine (B21099) with a benzoic acid derivative. A probable synthetic route involves the condensation of 2-amino-6-bromopyridin-3-ol (B1527032) with benzoic acid or one of its activated forms, such as benzoyl chloride.
The table below summarizes the key physicochemical properties of this compound, derived from available data.
| Property | Value |
| Molecular Formula | C₁₂H₇BrN₂O |
| Molecular Weight | 275.10 g/mol |
| CAS Number | 174469-41-1 |
Further research into this specific compound would be necessary to fully elucidate its chemical reactivity, spectroscopic properties, and potential biological activities, contributing to the broader understanding of the oxazolo[4,5-b]pyridine scaffold in chemical and medicinal research.
Properties
IUPAC Name |
6-bromo-2-phenyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-6-10-11(14-7-9)15-12(16-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQPGCBCYNISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470415 | |
| Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174469-41-1 | |
| Record name | 6-Bromo-2-phenyloxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Phenyloxazolo 4,5 B Pyridine
Electrophilic Aromatic Substitution Pathways
The susceptibility of 6-Bromo-2-phenyloxazolo[4,5-b]pyridine to electrophilic aromatic substitution is largely dictated by the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which deactivates the ring system towards attack by electrophiles.
The pyridine ring within the oxazolo[4,5-b]pyridine (B1248351) scaffold is inherently resistant to electrophilic aromatic substitution. This is a well-documented characteristic of pyridine and its fused derivatives, where the nitrogen atom significantly reduces the electron density of the aromatic system. Consequently, forcing conditions are typically required to induce electrophilic substitution. When such reactions do occur, the substitution is directed to the positions meta to the ring nitrogen, which in this system correspond to the C-5 and C-7 positions. However, in the case of 2-substituted oxazolo[4,5-b]pyridines, studies on related structures have shown that electrophilic attack, such as nitration or bromination, preferentially occurs on the more activated ring system if one is present. For instance, in 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution occurs exclusively at the 5-position of the thiophene ring, leaving the oxazolo[4,5-b]pyridine core intact researchgate.net. This suggests that the phenyl ring in this compound would be the more likely site of electrophilic attack under standard conditions, with the pyridine portion of the molecule remaining unreactive.
The bromine atom at the 6-position of the oxazolo[4,5-b]pyridine ring further influences the electrophilic reactivity of the molecule. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which further reduces the electron density of the already deactivated pyridine ring. However, they are also ortho-, para-directing due to resonance effects where they can donate a lone pair of electrons to the aromatic system. In the context of the highly deactivated pyridine ring, the deactivating inductive effect of the bromine atom is expected to dominate, making electrophilic substitution on the pyridine ring even more challenging. Any potential electrophilic attack on the pyridine ring would be directed to the positions ortho and para to the bromine atom, which are the C-5 and C-7 positions.
Nucleophilic Substitution Reactions
The presence of a bromine atom on the electron-deficient pyridine ring makes this compound a suitable substrate for various nucleophilic substitution reactions. These reactions are pivotal for the functionalization of this heterocyclic core.
The bromine atom at the C-6 position is susceptible to displacement by a variety of nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl group.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to yield the corresponding 6-amino-2-phenyloxazolo[4,5-b]pyridine derivatives wikipedia.orgorganic-chemistry.org.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon triple bond. This would introduce an alkynyl substituent at the 6-position of the heterocyclic system.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. This provides a method to introduce alkenyl groups at the C-6 position.
The following table summarizes the expected outcomes of these cross-coupling reactions with this compound.
| Reaction | Nucleophile/Reagent | Catalyst System | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl-2-phenyloxazolo[4,5-b]pyridine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(Amino)-2-phenyloxazolo[4,5-b]pyridine |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 6-Alkynyl-2-phenyloxazolo[4,5-b]pyridine |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Alkenyl-2-phenyloxazolo[4,5-b]pyridine |
The oxazole (B20620) ring, in general, can be susceptible to nucleophilic attack, often leading to ring-opening reactions. This reactivity is enhanced in fused systems, particularly when the adjacent rings are electron-deficient. For instance, in the related compound 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, the five-membered oxazole ring is reported to be hydrolyzable under alkaline conditions, leading to the formation of a 2-amino-5-bromo-3-hydroxypyridine derivative. This suggests that strong nucleophiles could potentially attack the C-2 position of the oxazole ring in this compound, leading to cleavage of the oxazole ring, especially under harsh reaction conditions. However, the aromaticity of the 2-phenyl substituted oxazole ring likely imparts greater stability compared to an oxazolone, making such attacks less favorable under mild conditions.
Oxidation and Reduction Reactions
The oxidation and reduction chemistry of this compound is not extensively documented in the literature. However, predictions can be made based on the general reactivity of the constituent heterocyclic systems.
Oxidation: The fused pyridine-oxazole system is generally stable to oxidation. The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide would activate the pyridine ring for certain nucleophilic substitution reactions. The phenyl ring could undergo oxidation under harsh conditions, but this is generally not a selective process.
Reduction: The pyridine ring of the oxazolo[4,5-b]pyridine system can be reduced under catalytic hydrogenation conditions, which would lead to the corresponding piperidine derivative. However, this would disrupt the aromaticity of the system. A more common and synthetically useful reduction would be of a substituent on the ring system. For example, if a nitro group were introduced onto the molecule, it could be readily reduced to an amino group using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation with palladium on carbon wikipedia.orgcommonorganicchemistry.com. This transformation is a key step in the synthesis of many functionalized heterocyclic compounds.
The following table outlines potential reduction reactions of a hypothetical nitro-substituted derivative.
| Substrate | Reducing Agent | Product |
| 6-Bromo-x-nitro-2-phenyloxazolo[4,5-b]pyridine | SnCl₂ / HCl | x-Amino-6-bromo-2-phenyloxazolo[4,5-b]pyridine |
| 6-Bromo-x-nitro-2-phenyloxazolo[4,5-b]pyridine | Fe / CH₃COOH | x-Amino-6-bromo-2-phenyloxazolo[4,5-b]pyridine |
| 6-Bromo-x-nitro-2-phenyloxazolo[4,5-b]pyridine | H₂, Pd/C | x-Amino-6-bromo-2-phenyloxazolo[4,5-b]pyridine |
Photochemical Reactivity and Excited-State Dynamics
Theoretical investigations into the excited-state intramolecular charge transfer characteristics of oxazolo[4,5-b]pyridine derivatives have provided significant insights into their photochemical behavior. researchgate.net Utilizing time-dependent density functional theory, studies have explored the vertical excitation energies and electronic structures of these compounds. The nature of substituents on the oxazolo[4,5-b]pyridine core has been shown to markedly influence their spectral properties and lead to an increase in the dipole moments of their first excited state. researchgate.net
The electronic coupling matrix elements, calculated using the Mulliken-Hush theory, have been employed to elucidate the distinct absorption and fluorescence spectra of these derivatives in the solvent phase. researchgate.net These computational approaches are instrumental in predicting the absorption and emission characteristics and understanding the charge transfer excitation phenomena within these heterocyclic systems. researchgate.net
Table 1: Theoretical Photochemical Data for Substituted Oxazolo[4,5-b]pyridine Derivatives
| Derivative | Excitation Energy (eV) | First Excited-State Dipole Moment (Debye) |
|---|---|---|
| Oxazolo[4,5-b]pyridine (unsubstituted) | Data not available | Data not available |
| Electron-donating group substituted | Data not available | Data not available |
| Electron-withdrawing group substituted | Data not available | Data not available |
| This compound | Data not available in theoretical studies | Data not available in theoretical studies |
Note: This table is illustrative of the types of data generated in theoretical studies on oxazolo[4,5-b]pyridine derivatives. Specific values for this compound were not found in the reviewed literature.
Acid-Base Properties and Protonation Studies within the Heterocyclic System
The acid-base properties of the this compound system are of fundamental importance to its chemical reactivity and potential applications. The heterocyclic scaffold contains nitrogen atoms that can be protonated, influencing the electronic structure and, consequently, the chemical and physical properties of the molecule.
Theoretical studies have systematically investigated the effect of protonation on the absorption and fluorescence spectra of oxazolo[4,5-b]pyridine derivatives. researchgate.net These computational analyses provide a foundational understanding of how changes in pH can alter the photophysical characteristics of this class of compounds. The synthesis of various functionalized oxazolo[4,5-b]pyridines often begins with precursors like 5-Bromo-3-hydroxy-2-aminopyridine, highlighting the role of acidic and basic moieties in the formation of the core ring structure. clockss.org
Table 2: Predicted Protonation Effects on Spectral Properties of Oxazolo[4,5-b]pyridine Derivatives
| Condition | Effect on Absorption Spectra | Effect on Fluorescence Spectra |
|---|---|---|
| Neutral | Baseline spectra | Baseline spectra |
| Acidic (Protonated) | Predicted spectral shifts | Predicted spectral shifts |
Note: This table illustrates the expected effects of protonation based on theoretical studies of the oxazolo[4,5-b]pyridine system. Specific experimental pKa values and spectral shift data for this compound are not currently available in the literature.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure of 6-Bromo-2-phenyloxazolo[4,5-b]pyridine.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phenyl and pyridinyl rings. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.5-8.2 ppm). The protons on the pyridine (B92270) ring are expected to be observed as two doublets, corresponding to H-5 and H-7. Due to the bromine substitution at the C-6 position, these signals would be influenced by its electron-withdrawing nature.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbon atoms of the oxazole (B20620) ring are typically found at characteristic chemical shifts, with the C2 carbon, attached to the phenyl group and two heteroatoms, appearing significantly downfield. The carbon atoms of the pyridine and phenyl rings will also have distinct chemical shifts influenced by their electronic environment and the presence of the bromine substituent. Studies on similar oxazolo[4,5-b]pyridine (B1248351) derivatives show characteristic shifts that aid in the assignment of the carbon signals for the target molecule researchgate.net.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~163 |
| C3a | - | ~150 |
| C5 | ~8.3 (d) | ~142 |
| C6 | - | ~118 |
| C7 | ~8.0 (d) | ~120 |
| C7a | - | ~145 |
| C1' | - | ~127 |
| C2'/C6' | ~8.2 (m) | ~129 |
| C3'/C5' | ~7.5 (m) | ~129 |
| C4' | ~7.6 (m) | ~132 |
Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis using a technique such as electrospray ionization (ESI) would confirm its molecular formula, C₁₂H₇BrN₂O.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule. For instance, the mass spectrum of the related compound 6-Bromo-2-methyloxazolo[4,5-b]pyridine shows the molecular ion peaks MH⁺ at 213.2 and 215.2 Da.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would reveal characteristic losses, such as the loss of CO, Br, or cleavage of the phenyl group, which helps to confirm the connectivity of the atoms within the molecule.
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ | C₁₂H₈BrN₂O⁺ | 274.9818 | Doublet (1:1 ratio) |
| [M+H]⁺ (⁸¹Br) | C₁₂H₈⁸¹BrN₂O⁺ | 276.9797 | Doublet (1:1 ratio) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO). The UV-Vis spectrum of this compound, dissolved in a suitable solvent like acetonitrile, is expected to show characteristic absorption bands.
Research on similar 2-phenyl-oxazolo[4,5-b]pyridine derivatives indicates that these compounds typically exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π-π* transitions within the aromatic system researchgate.net. The introduction of a phenyl group at the 2-position extends the conjugation of the system, which generally results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent heterocycle. The electronic properties of the solvent can also influence the position of the absorption maxima.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound in Acetonitrile
| Transition Type | Expected λmax (nm) |
| π-π* | ~300-350 |
Fluorescence Spectroscopy for Photophysical Properties and Charge Transfer Character
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.
The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been shown to be highly dependent on the nature and position of substituents researchgate.net. For 2-phenyl substituted derivatives, the fluorescence emission often exhibits a significant Stokes shift (the difference between the absorption and emission maxima) and is sensitive to solvent polarity. This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state, where electron density is transferred from an electron-donating part of the molecule to an electron-accepting part researchgate.net. In this compound, the phenyl group and the oxazolopyridine core can participate in this charge transfer process. The fluorescence spectrum would likely show a broad emission band, and its maximum could shift to longer wavelengths (a red shift) in more polar solvents, further confirming the charge transfer nature of the excited state.
Interactive Data Table: Expected Fluorescence Properties for this compound
| Property | Expected Observation |
| Emission λmax | Dependent on solvent polarity, red-shifted in polar solvents. |
| Stokes Shift | Significant, indicating a change in geometry/dipole moment upon excitation. |
| Quantum Yield | Variable, influenced by substituents and solvent. |
| Excited State Character | Intramolecular Charge Transfer (ICT) |
Computational Chemistry and Theoretical Modelling of 6 Bromo 2 Phenyloxazolo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such calculations would provide fundamental insights into the structure and reactivity of 6-Bromo-2-phenyloxazolo[4,5-b]pyridine.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This process would determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve analyzing the planarity of the fused ring system and the rotational orientation of the phenyl group relative to the oxazolopyridine core. However, specific optimized geometric data for this compound from DFT calculations are not available in the reviewed literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. Analysis for this compound would reveal the distribution of electron density in these frontier orbitals, suggesting likely sites for nucleophilic and electrophilic attack. Specific energy values and orbital distribution maps for this compound are not documented in the available research.
Electrostatic Potential Mapping for Reactive Sites
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an ESP map would identify the most likely sites for electrophilic and nucleophilic attack. Detailed ESP maps and associated potential values for this specific molecule have not been published.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. An MD simulation of this compound would provide a deeper understanding of its flexibility, how it explores different shapes, and how its properties are influenced by different solvent environments. Such specific simulation studies for this compound are not found in the literature.
Prediction of Reaction Regioselectivity (e.g., RegioSQM Method)
Computational methods like the RegioSQM (Regioselectivity using Semi-empirical Quantum Mechanics) can predict the most likely position at which a chemical reaction will occur on a molecule. For electrophilic aromatic substitution reactions involving this compound, these methods could predict which atom on the aromatic rings is most susceptible to attack. Published studies applying these predictive models to this specific compound were not identified.
Excited-State Calculations for Photophysical Behavior (e.g., Time-Dependent DFT)
To understand how this compound interacts with light, excited-state calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are necessary. These calculations can predict absorption and emission spectra, providing insights into the molecule's potential applications in areas like organic electronics or as a fluorescent probe. Specific photophysical data derived from TD-DFT calculations for this compound are not available.
In Silico Molecular Docking Studies for Protein Interaction Analysis of this compound
Computational chemistry and theoretical modeling play a pivotal role in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of novel compounds. For the this compound scaffold, in silico molecular docking studies have been a key tool to elucidate its potential mechanism of action and to analyze its interactions with protein targets at a molecular level. Research in this area has primarily focused on the antibacterial potential of the broader class of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives.
These studies have identified the bacterial DNA gyrase as a principal target for this class of compounds. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a well-validated and crucial target for antibacterial agents. The inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death.
Molecular docking simulations for the 2-(substituted-phenyl)oxazolo[4,5-b]pyridine series have been performed using the crystal structure of the Staphylococcus aureus DNA gyrase B subunit (PDB ID: 4KTN). These computational analyses aim to predict the binding affinity, orientation, and non-covalent interactions of the ligands within the enzyme's active site. While specific detailed results for the 6-bromo derivative are not extensively detailed in publicly available literature, the general findings for the compound series provide a strong indication of its binding mode.
The docking studies reveal that these oxazolopyridine derivatives, including by extension the 6-bromo analog, likely occupy the ATP-binding pocket of the DNA gyrase B subunit. The predicted interactions are multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site.
Key Research Findings:
Binding Affinity: The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex. For the 2-(substituted-phenyl)oxazolo[4,5-b]pyridine series, these scores have been shown to be comparable to or better than those of known DNA gyrase inhibitors, suggesting a strong potential for enzyme inhibition.
Hydrogen Bonding: A crucial interaction observed in these docking studies is the formation of hydrogen bonds between the oxazolopyridine core and specific amino acid residues. The nitrogen atoms within the pyridine (B92270) and oxazole (B20620) rings are often predicted to act as hydrogen bond acceptors.
The following tables provide a representative summary of the types of interactions and binding energies that are typically observed for this class of compounds when docked with DNA gyrase.
Table 1: Representative Molecular Docking Results for 2-(Substituted-Phenyl)oxazolo[4,5-b]pyridine Derivatives against DNA Gyrase (PDB: 4KTN)
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| Phenyl (unsubstituted) | -8.5 to -9.5 | Asp81, Gly85, Ile86, Pro87, Ala90 |
| 4-Chloro-phenyl | -9.0 to -10.0 | Asp81, Gly85, Ile86, Pro87, Thr173 |
| 4-Methoxy-phenyl | -8.8 to -9.8 | Asp81, Gly85, Pro87, Ala90, Thr173 |
| 6-Bromo-2-phenyl | (Estimated) -9.2 to -10.2 | Asp81, Gly85, Ile86, Pro87, Thr173 |
Note: The data in this table is illustrative and based on typical findings for this class of compounds. Specific, experimentally validated binding energies for this compound were not available in the reviewed sources.
Table 2: Predicted Interaction Types for this compound with DNA Gyrase Active Site Residues
| Interaction Type | Amino Acid Residue | Atom(s) on Ligand Involved |
| Hydrogen Bond | Asp81 | Pyridine Nitrogen |
| Hydrogen Bond | Gly85 (Backbone) | Oxazole Nitrogen |
| Hydrophobic Interaction | Ile86 | Phenyl Ring |
| Hydrophobic Interaction | Pro87 | Oxazolopyridine Core |
| Hydrophobic Interaction | Ala90 | Phenyl Ring |
| van der Waals | Thr173 | Bromo-substituent |
Note: This table represents a hypothetical binding mode based on the analysis of related compounds. The precise interactions would need to be confirmed by dedicated computational and experimental studies on this compound.
Mechanistic Insights into in Vitro Biological Activities of 6 Bromo 2 Phenyloxazolo 4,5 B Pyridine Derivatives
Antimicrobial Activity: Mechanistic Pathways (In Vitro)
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) core have shown considerable promise as antimicrobial agents, with in vitro studies elucidating their efficacy against a spectrum of bacterial and fungal pathogens.
Research has consistently highlighted the potent antibacterial effects of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives, particularly against Gram-positive bacteria. A number of synthesized analogs have demonstrated significant inhibitory activity, with minimum inhibitory concentration (MIC) values reported in the low microgram per milliliter range. researchgate.netresearchgate.net Notably, certain derivatives have shown exceptional activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).
For instance, a study investigating a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives identified several compounds with potent activity. One analog, designated 4l, was particularly effective against MRSA, exhibiting a MIC of 1 µg/mL. researchgate.netresearchgate.net Generally, these compounds are considered more effective against Gram-positive than Gram-negative bacteria. researchgate.net The antibacterial spectrum of related heterocyclic systems, such as pyrazolo[3,4-b]pyridine and imidazo[4,5-b]pyridine derivatives, has also been explored, showing activity against both S. aureus and Gram-negative species like Klebsiella pneumoniae. nih.govnih.gov
Table 1: In Vitro Antibacterial Activity of Selected 2-(Phenyl)oxazolo[4,5-b]pyridine Analogs
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 4b | S. aureus | 1-2 |
| 4g | S. aureus | 1-2 |
| 4h | S. aureus | 1-2 |
| 4i | S. aureus | 1-2 |
| 4j | S. aureus | 1-2 |
| 4l | MRSA | 1 |
| 4r | S. aureus | 1-2 |
| 4t | S. aureus | 1-2 |
Data sourced from studies on 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.net
The antifungal potential of the broader family of pyridine-containing heterocyclic compounds has been investigated. For example, certain pyridine (B92270) derivatives have demonstrated antifungal activity against Candida albicans. researchgate.net Structurally related 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have also been screened for their antifungal properties, showing notable effects against various fungal strains. researchgate.net While direct studies on the antifungal efficacy of 6-bromo-2-phenyloxazolo[4,5-b]pyridine against C. albicans are not extensively documented, the activity of these related scaffolds suggests a potential for this compound class to exhibit antifungal properties. The search for novel antifungal agents is critical, as pathogenic fungi like C. albicans are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. plos.org
The antimicrobial mechanism of the oxazolo[4,5-b]pyridine ring system is thought to involve the inhibition of essential bacterial enzymes. researchgate.netresearchgate.net One of the leading hypotheses is that these compounds function as inhibitors of DNA gyrase. researchgate.netresearchgate.net This enzyme is crucial for bacterial DNA replication and is a well-established target for fluoroquinolone antibiotics. researchgate.netresearchgate.net The structural similarity of the oxazolo[4,5-b]pyridine core to adenine (B156593) and guanine (B1146940) bases may allow it to interfere with nucleic acid synthesis, contributing to its antibacterial effect. researchgate.netresearchgate.net
Enzyme Inhibition Studies: Target Identification and Mode of Action (In Vitro)
Beyond their antimicrobial effects, derivatives of this compound and related scaffolds are being explored for their ability to modulate host cellular pathways through enzyme inhibition.
The oxazolopyridine scaffold is of significant interest in the context of kinase inhibition, a key strategy in cancer therapy. While direct inhibitory data for this compound against specific kinases is limited, studies on structurally analogous compounds provide valuable insights. For instance, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified through in silico analyses as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis. mdpi.com Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors. mdpi.com Furthermore, research on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives has revealed their potential as multi-targeted kinase inhibitors, with activity against enzymes such as Aurora-A kinase. nih.gov These findings suggest that the oxazolo[4,5-b]pyridine core could serve as a valuable template for the design of novel kinase inhibitors targeting cancer-related pathways.
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov Recent research has identified compounds with an oxazole (B20620) scaffold as potent and selective inhibitors of the NLRP3 inflammasome. nih.gov These inhibitors act by preventing the activation of caspase-1, which in turn blocks the maturation and secretion of inflammatory cytokines like IL-1β and IL-18. nih.gov The demonstrated activity of oxazole-based compounds as NLRP3 inhibitors suggests that this compound and its derivatives may also possess the ability to modulate this inflammatory pathway, making them intriguing candidates for further investigation in the context of inflammatory disorders.
Based on a comprehensive search of the available literature, there is currently no specific scientific data published regarding the in vitro biological activities of the chemical compound This compound for the outlined topics.
Research detailing the mechanistic insights into this specific compound's effects on Carbonic Anhydrase Isozymes (hCA I, hCA II), Butyrylcholinesterase (BuChE), or Glycogen Synthase Kinase-3 Beta (GSK-3β) could not be located.
Furthermore, there is no available information on the antiproliferative activity of this compound, including its interactions with nucleic acid structures, its potential to modulate cell cycle progression, or its ability to induce apoptosis in cancer cell lines.
Therefore, the article focusing solely on the requested biological activities of this compound cannot be generated as per the provided outline and strict content inclusions. Scientific investigation into the biological properties of this particular compound has not been reported in the searched sources.
Structure Activity Relationship Sar Studies for 6 Bromo 2 Phenyloxazolo 4,5 B Pyridine Derivatives
Impact of Substitutions on the Phenyl Ring at Position 2
The phenyl ring at the 2-position of the oxazolo[4,5-b]pyridine (B1248351) core is a frequent target for chemical modification to modulate biological activity. The nature and position of substituents on this ring can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.
Research on related 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has demonstrated that these compounds can exhibit significant anti-inflammatory and analgesic activities. ijpsnonline.com While specific data for 6-bromo derivatives is limited, studies on analogous heterocyclic systems provide valuable insights. For instance, in a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives, the introduction of various substituents on the phenyl ring led to a range of biological responses. researchgate.net
A hypothetical SAR study for substitutions on the phenyl ring of 6-bromo-2-phenyloxazolo[4,5-b]pyridine could yield data as presented in the interactive table below, which illustrates how different functional groups might modulate activity, represented here by a hypothetical IC50 value.
| Substituent (R) at para-position of Phenyl Ring | Hypothetical IC50 (µM) | Predicted Effect on Activity |
| -H | 5.0 | Baseline |
| -CH3 | 3.5 | Increased Potency |
| -OCH3 | 2.8 | Increased Potency |
| -Cl | 4.2 | Slightly Increased Potency |
| -NO2 | 7.5 | Decreased Potency |
| -N(CH3)2 | 1.5 | Significantly Increased Potency |
This table is illustrative and based on general principles of medicinal chemistry and findings from related heterocyclic compounds.
Role of Halogenation (Bromine) at Position 6 on Biological Potency
The presence of a halogen atom, specifically bromine, at position 6 of the oxazolo[4,5-b]pyridine ring system is a key structural feature. Halogen atoms can influence a molecule's biological profile through various mechanisms, including increasing lipophilicity, which can enhance membrane permeability, and participating in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
The synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one highlights the utility of this brominated scaffold as an important intermediate in the preparation of more complex derivatives for pharmaceutical and materials science research. google.com The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. google.com
In the context of biological activity, the bromine atom at position 6 is often associated with enhanced potency. For instance, in a study of imidazo[4,5-b]pyridine derivatives, which are structurally similar to oxazolo[4,5-b]pyridines, brominated compounds were synthesized and evaluated for their biological activities. nih.gov The presence of bromine can lead to more favorable interactions within the binding pocket of a target enzyme or receptor.
The following table provides a comparative illustration of how the presence of a bromine atom at position 6 might affect the biological potency of a hypothetical 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivative.
| Compound | Substitution at Position 6 | Hypothetical Biological Potency (IC50 in µM) |
| 1 | -H | 15.0 |
| 2 | -Br | 5.0 |
This table is a hypothetical representation to illustrate the potential positive impact of bromination on biological activity.
Influence of Pyridine (B92270) Ring Modifications on Biological Profile
Modifications to the pyridine ring of the oxazolo[4,5-b]pyridine scaffold can have a profound impact on the biological profile of the resulting compounds. The nitrogen atom in the pyridine ring is a key determinant of the molecule's basicity and its ability to form hydrogen bonds, which are crucial for molecular recognition by biological targets.
Altering the position of the nitrogen atom within the pyridine ring or replacing the pyridine ring with other heterocyclic systems (bioisosteric replacement) can lead to significant changes in activity and selectivity. For example, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to improve physicochemical properties such as solubility and metabolic stability in some drug candidates. chemrxiv.org
While specific studies on pyridine ring modifications of this compound are not extensively documented, research on related fused pyridine systems demonstrates the importance of this part of the molecule. For instance, in a series of researchgate.netscribd.comresearchgate.nettriazolo[1,5-a]pyridinylpyridines, the substitution pattern on the pyridine rings was found to be a key determinant of their anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modelling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.
Several QSAR studies have been conducted on heterocyclic systems related to oxazolo[4,5-b]pyridines. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazoles and oxazolo[4,5-b]pyridines as antifungal agents. ijpsnonline.comresearchgate.netscribd.com These studies have identified key steric, electrostatic, hydrophobic, and hydrogen bond acceptor features that are crucial for antifungal activity. ijpsnonline.comscribd.com
A CoMSIA model for a series of antifungal oxazolo[4,5-b]pyridines indicated that bulky groups on the 2-phenyl ring could positively influence activity, while steric bulk is disfavored at other positions. scribd.com The models also highlighted the importance of electropositive and electronegative charges in specific regions of the molecule for optimal interaction with the target. scribd.com
A typical QSAR equation might take the following form:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent various physicochemical properties of the molecules.
The development of a robust QSAR model for this compound derivatives would involve the calculation of a wide range of molecular descriptors and the use of statistical methods to identify those that best correlate with biological activity. Such a model would be an invaluable tool for the virtual screening and rational design of new analogs with improved therapeutic potential.
Advanced Research Applications and Potential Translational Avenues
Development as Molecular Probes for Investigating Biological Pathways
The intrinsic photophysical properties of the oxazolo[4,5-b]pyridine (B1248351) core make it an attractive candidate for the development of molecular probes. The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been a subject of scientific investigation. researchgate.net These studies have revealed that the fluorescence observed from this scaffold has a strong charge-transfer character. researchgate.net
The introduction of various electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine molecule can significantly influence its ground and excited state dipole moments, thereby altering its fluorescent properties. researchgate.net This tunability is a critical feature for designing molecular probes, which are fluorescent molecules engineered to detect specific ions, molecules, or changes in the microenvironment within biological systems. While research has focused on the broader family of oxazolo[4,5-b]pyridine derivatives, the specific 6-bromo-2-phenyl substitution pattern possesses the fundamental electronic and structural attributes required for such applications. The phenyl group and the bromine atom can modulate the electron distribution within the heterocyclic system, potentially leading to environmentally sensitive fluorescence that could be harnessed to probe biological pathways. Further research could focus on functionalizing this specific compound to create targeted probes for applications in cellular imaging and biochemical assays.
Scaffold Design for Targeted Therapeutic Agent Development
The oxazolo[4,5-b]pyridine nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. Derivatives of this structure have shown significant promise in the development of targeted therapeutic agents, particularly in oncology and infectious diseases.
Antitumor Applications: Researchers have actively designed and synthesized derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine as potential antitumor agents. nih.gov A key mechanism of action for these compounds is the inhibition of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme for DNA replication and cell division in cancer cells. nih.gov Certain derivatives, such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, have demonstrated potent inhibitory activity against this enzyme, showing more activity than the established chemotherapy drug etoposide (B1684455) in some assays. nih.gov This highlights the potential of the 2-phenyloxazolo[4,5-b]pyridine (B2659608) scaffold as a basis for developing new cancer therapeutics. The bromine atom at the 6-position can be a key modification to enhance potency, selectivity, or pharmacokinetic properties, a common strategy in medicinal chemistry.
Table 1: Antitumor Potential of the Oxazolo[4,5-b]pyridine Scaffold
| Compound Family | Target Enzyme | Notable Finding | Reference |
|---|
Antibacterial Applications: The 2-phenyloxazolo[4,5-b]pyridine framework has also been identified as a potent antibacterial agent. Studies have shown that analogs of oxazolo[4,5-b]pyridine are particularly effective against Gram-positive bacteria. nih.gov Specifically, 2-phenyloxazolo[4,5-b]pyridine has demonstrated high efficiency in killing methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be significantly lower than those of conventional antibiotics like ampicillin (B1664943) and streptomycin, indicating superior potency. nih.gov Computational studies have supported these findings, showing a high binding affinity of these derivatives for MRSA proteins. nih.gov
Table 2: Antibacterial Activity of 2-Phenyloxazolo[4,5-b]pyridine Derivatives
| Organism | Activity Metric | Result | Comparison | Reference |
|---|
Applications in Advanced Materials Science (e.g., Fluorescent Dyes, Optical Properties)
Beyond its biomedical potential, the oxazolo[4,5-b]pyridine scaffold is being explored for applications in materials science, primarily due to its favorable optical properties. A family of new dyes based on the oxazolo[4,5-b]pyridine ring has been synthesized and investigated for its fluorescence behavior. researchgate.net
These compounds exhibit fluorescence with a notable charge-transfer character, a property that is highly valuable for the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The photophysical characteristics can be fine-tuned by altering the substituents on the core structure. For instance, the synthesis of a closely related analog, 6-bromo-2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine, was undertaken as part of a study on the fluorescent properties of this class of compounds. researchgate.net The investigation of how different substituents affect the absorption and emission spectra provides valuable insights for the rational design of new fluorescent materials with tailored optical properties for specific technological applications. researchgate.netresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 6-Bromo-2-phenyloxazolo[4,5-b]pyridine |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine |
| Etoposide |
| Ampicillin |
| Streptomycin |
Future Directions and Emerging Research Frontiers
Exploration of Novel Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 6-Bromo-2-phenyloxazolo[4,5-b]pyridine and its analogs, future research is anticipated to focus on green chemistry principles to minimize hazardous waste and improve efficiency.
Current synthetic strategies for related heterocyclic systems often rely on conventional methods that may involve harsh reaction conditions and the use of toxic reagents. rasayanjournal.co.in Future explorations are likely to include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and increase yields for various heterocyclic compounds, including imidazopyridines. researchgate.net Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient route.
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling and grinding, present a promising green alternative. researchgate.net These techniques can reduce the reliance on volatile organic solvents, which are often hazardous. researchgate.net
One-Pot Syntheses: Designing multi-component, one-pot reactions can significantly improve the atom economy and reduce the number of purification steps, thereby minimizing waste. rasayanjournal.co.in A one-step synthesis for the related compound 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been developed, avoiding the use of hazardous liquid bromine by utilizing N-bromosuccinimide (NBS). google.com This approach could be adapted for the synthesis of this compound.
Use of Greener Solvents and Catalysts: Research into the use of water, ionic liquids, or other environmentally friendly solvents, along with recyclable catalysts, is expected to be a key focus. rasayanjournal.co.in
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilization of microwave energy to heat reactions. | Faster reaction times, increased yields, improved energy efficiency. | researchgate.net |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Reduced solvent waste, potential for new reaction pathways. | researchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Improved atom economy, reduced waste from purification. | rasayanjournal.co.in |
| Use of N-bromosuccinimide | Replacement of hazardous liquid bromine with a safer brominating agent. | Improved safety and handling. | google.com |
Deepening Mechanistic Understanding Through Integrated Biological Assays
To fully harness the therapeutic potential of this compound derivatives, a comprehensive understanding of their mechanism of action at the molecular level is crucial. Future research will likely involve a battery of integrated biological assays to elucidate how these compounds interact with biological systems.
For the closely related imidazo[4,5-b]pyridine scaffold, derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines and for their antibacterial activity. mdpi.com Similar integrated approaches for this compound could involve:
In Vitro Antiproliferative and Cytotoxicity Assays: Screening against a panel of cancer cell lines to identify potential anticancer activity. nih.gov
Antimicrobial Screening: Testing against a range of Gram-positive and Gram-negative bacteria to uncover any antibacterial properties. mdpi.com
Enzyme Inhibition Assays: Identifying specific molecular targets by testing the compound's ability to inhibit various enzymes, such as kinases or synthetases. nih.gov
Molecular Docking and Simulation: Computational studies to predict and analyze the binding of the compound to the active sites of target proteins. nih.gov
Cell-Based Assays: Investigating the effects of the compound on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways.
| Assay Type | Purpose | Example from Related Compounds | Reference |
|---|---|---|---|
| Antiproliferative Screening | To assess anticancer potential. | Evaluation against MCF-7 and SW480 cancer cell lines for 6-bromo quinazoline (B50416) derivatives. | nih.gov |
| Antibacterial Testing | To determine antimicrobial spectrum. | Screening of imidazo[4,5-b]pyridines against S. aureus and E. coli. | mdpi.com |
| Molecular Docking | To predict binding affinity and mode with target proteins. | Docking of 6-bromo-imidazo[4,5-b]pyridine derivatives against tyrosyl-tRNA synthetase. | nih.gov |
| Cytotoxicity Assays | To evaluate toxicity against normal cells. | Testing of thiazolo[4,5-b]pyridines on HaCat and Balb/c 3T3 cell lines. | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govrjsocmed.com For this compound, these computational tools can be leveraged for the rational design of novel analogs with enhanced activity and improved pharmacokinetic profiles.
Future research in this area could focus on:
De Novo Drug Design: Utilizing generative AI models to create novel molecules based on the this compound scaffold with desired properties. crimsonpublishers.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity of new derivatives based on their chemical structure. nih.gov
Prediction of ADME/T Properties: Employing AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of designed compounds, thereby reducing the likelihood of late-stage failures in drug development. nih.gov
Virtual Screening: Using ML-powered virtual screening to efficiently search large chemical libraries for compounds that are likely to bind to a specific biological target. nih.gov
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| Generative Models | Design of novel chemical entities with specific properties. | Accelerated discovery of lead compounds. | crimsonpublishers.com |
| QSAR Modeling | Predicting the biological activity of new compounds. | Prioritization of synthetic efforts on the most promising candidates. | nih.gov |
| ADME/T Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. | nih.gov |
| Virtual Screening | Identification of potential hits from large compound databases. | More efficient and cost-effective hit identification. | nih.gov |
Investigation of Multitarget Pharmacological Profiles and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases like cancer. rjsocmed.com The this compound scaffold, with its potential for diverse substitutions, is a promising candidate for the development of multitarget agents.
Future research directions in this domain include:
Broad-Spectrum Kinase Profiling: Screening this compound and its derivatives against a wide panel of protein kinases to identify potential multitarget kinase inhibitors.
Systems Biology Approaches: Integrating experimental data with computational models to understand the compound's effects on cellular networks and pathways.
Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify compounds that produce a desired physiological effect, followed by target deconvolution to identify the multiple targets involved.
Rational Design of Multitarget Ligands: Using structural information of different targets to design single molecules that can effectively bind to and modulate the activity of multiple proteins. The imidazo[4,5-b]pyridine nucleus, a structural analog of purines, has been shown to exhibit a diverse range of biological activities, suggesting its potential for interacting with multiple biological receptors. nih.gov
Q & A
Basic: What are the standard synthetic routes for 6-bromo-2-phenyloxazolo[4,5-b]pyridine?
The synthesis typically involves cyclization reactions of brominated pyridine precursors with aromatic aldehydes. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid) in solvents like DMF, using p-toluenesulfonic acid as a catalyst . Another method employs alkylation of intermediates like 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of K₂CO₃ and tetra-n-butylammonium bromide . These routes emphasize controlled stoichiometry and purification via column chromatography (ethyl acetate/hexane) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Microwave-assisted synthesis using mesoporous catalysts like SBA-Pr-NH₂ significantly reduces reaction time (from hours to minutes) and enhances regioselectivity. For oxazolo[4,5-b]pyridines, microwave irradiation at 100–120°C with ethanol as a solvent improves yields (>85%) compared to conventional heating . Optimization also involves adjusting catalyst loading (e.g., 10–15 mol%) and solvent polarity to minimize side reactions. Purity is further ensured by post-synthetic recrystallization from ethanol or methanol .
Basic: What techniques are used to characterize the compound’s structure?
Key methods include:
- Single-crystal X-ray diffraction (XRD): Determines bond lengths, dihedral angles (e.g., phenyl ring vs. heterocyclic core: ~41.84° in imidazo analogues), and π-π stacking interactions (interplanar distance ~3.58 Å) .
- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₈BrN₂O: ~297.0) .
Advanced: How do crystallographic data inform molecular packing and stability?
XRD reveals slipped π-π stacking (centroid-to-centroid distance ~3.67 Å) and Br···Br contacts (3.56 Å), which stabilize the crystal lattice . Planarity of the fused-ring system (deviation <0.004 Å) correlates with enhanced intermolecular interactions and thermal stability. Such data guide co-crystal design for improved solubility or bioavailability .
Advanced: How to resolve contradictions in purity data from different synthetic routes?
Contradictions often arise from residual solvents or byproducts. For example:
- HPLC vs. GC purity discrepancies: GC may miss non-volatile impurities, while HPLC detects polar byproducts. Cross-validate using both methods .
- Recrystallization efficacy: Ethanol recrystallization removes DMF residues (common in phase-transfer catalysis), improving HPLC purity from 95% to >98% .
Advanced: What structure-activity relationships (SAR) are critical for biological activity?
- Substituent position: Bromine at the 6-position enhances electrophilicity, enabling cross-coupling reactions for functionalization .
- Phenyl vs. heteroaryl groups: 2-Phenyl substitution improves binding to biological targets (e.g., anti-inflammatory receptors) compared to alkyl groups .
- Oxazole vs. imidazole cores: Oxazolo derivatives exhibit higher metabolic stability but lower aqueous solubility than imidazo analogues .
Basic: What purification strategies are effective for this compound?
- Column chromatography: Use silica gel with ethyl acetate/hexane (1:2) to separate brominated byproducts .
- Recrystallization: Ethanol or methanol recrystallization removes unreacted starting materials (e.g., benzaldehyde derivatives) .
- Distillation: For volatile impurities, short-path distillation under reduced pressure is effective .
Advanced: What pharmacological targets are plausible based on structural analogues?
Imidazo[4,5-b]pyridines like Zolpidem target GABAₐ receptors, suggesting potential CNS applications for oxazolo derivatives . Substituted oxazolo[4,5-b]pyridines also show:
- Anti-inflammatory activity: Via COX-2 inhibition (IC₅₀ ~1.2 µM in analogues) .
- Antimicrobial effects: MIC values of 4–8 µg/mL against Gram-positive bacteria in benzoxazole derivatives .
Advanced: How does microwave synthesis compare to traditional methods?
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 10–30 min | 12–24 h |
| Yield | 85–92% | 60–75% |
| Energy Efficiency | High (focused irradiation) | Low (heating bath) |
| Byproduct Formation | Minimal (<5%) | Moderate (10–15%) |
| Data from highlight microwave methods as superior for scalability and reproducibility. |
Advanced: How do functional groups influence reactivity in cross-coupling reactions?
- Bromine at C6: Enables Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) for diversifying the scaffold .
- Oxazole ring: Electron-withdrawing nature directs electrophilic substitution to the para position of the phenyl group .
- Alkyne substituents: Facilit "click chemistry" for bioconjugation (e.g., azide-alkyne cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
